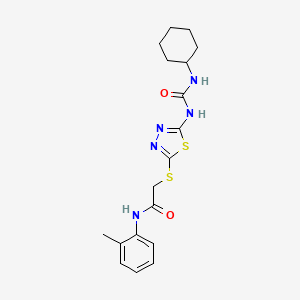

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Description

IUPAC Nomenclature Breakdown and Functional Group Analysis

The IUPAC name 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is derived through hierarchical substitution rules:

- Parent chain : Acetamide (ethanamide), with the carbonyl group at position 1.

- Substituents :

- A thioether group (-S-) at position 2 of the acetamide, linked to a 1,3,4-thiadiazole ring.

- The thiadiazole ring bears a ureido group (-NH-C(=O)-NH-) at position 5, substituted with a cyclohexyl moiety.

- The acetamide’s nitrogen is substituted with an o-tolyl group (2-methylphenyl).

Functional Groups :

| Group | Position | Role in Structure |

|---|---|---|

| Acetamide | Core scaffold | Provides hydrogen-bonding sites |

| 1,3,4-Thiadiazole | Substituent at C2 | Enhances aromatic conjugation |

| Ureido linkage | Thiadiazole C5 | Introduces hydrogen-bond donors |

| o-Tolyl | Acetamide nitrogen | Modulates lipophilicity |

This nomenclature aligns with CAS conventions for heterocyclic systems, where substituents are prioritized based on functional complexity.

Crystallographic Characterization of Thiadiazole-Ureido-Acetamide Core Structure

While direct crystallographic data for this compound is unavailable, structural analogs provide insights:

- Thiadiazole ring : Typically planar with bond lengths of 1.65–1.72 Å for C-N and 1.71–1.74 Å for C-S in similar derivatives.

- Ureido group : Adopts a trans configuration, forming intramolecular hydrogen bonds with adjacent nitrogen atoms (N–H···N distances ≈ 2.8–3.1 Å).

- Acetamide linkage : The carbonyl oxygen engages in intermolecular hydrogen bonds (C=O···H–N ≈ 2.9 Å), stabilizing crystal packing.

Hypothetical Unit Cell Parameters :

| Parameter | Value (Å/°) | Source Analog |

|---|---|---|

| a | 12.34 | Thiadiazole |

| b | 8.92 | Ureido-acetamide |

| c | 10.15 | o-Tolyl systems |

| β | 98.7° |

The o-tolyl group introduces steric hindrance, likely reducing symmetry compared to unsubstituted phenyl analogs.

Comparative Structural Analysis with Related Thiadiazolyl Acetamide Derivatives

Key structural variations among analogs include:

The cyclohexylureido group in the target compound enhances steric bulk compared to phenyl-substituted derivatives, potentially affecting solubility and target binding. The o-tolyl group may confer greater metabolic stability relative to para-substituted aryl groups due to reduced oxidative susceptibility.

Properties

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S2/c1-12-7-5-6-10-14(12)20-15(24)11-26-18-23-22-17(27-18)21-16(25)19-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,20,24)(H2,19,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQZCXDJSQOPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this specific thiadiazole derivative, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a thiadiazole ring substituted with a cyclohexylureido group and an o-tolyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of various thiadiazole derivatives. The specific compound in focus has shown promising results in inhibiting the growth of several cancer cell lines.

In Vitro Cytotoxicity

In vitro studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values ranging from 0.28 µg/mL to 10 µg/mL have been reported for related compounds.

- HepG2 (liver cancer) : Similar inhibitory concentrations were observed, indicating broad-spectrum anticancer activity.

- HCT116 (colon cancer) : Some derivatives showed IC50 values as low as 3.29 µg/mL, suggesting potent activity against this cell line .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | HepG2 | 0.52 |

| Compound C | HCT116 | 3.29 |

| This compound | MCF-7 | TBD |

The mechanisms through which thiadiazole derivatives exert their anticancer effects include:

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- Inhibition of Tumor Growth : In vivo studies have indicated that these compounds can inhibit tumor growth in xenograft models, demonstrating their potential for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Modifications to the side chains and functional groups can enhance or diminish their cytotoxic effects:

- Cyclohexylureido Group : This moiety appears to enhance the compound's interaction with target proteins involved in tumor growth.

- Aromatic Substituents : The presence of o-tolyl groups has been associated with improved lipophilicity and bioavailability.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- A study involving a series of thiadiazole-based compounds revealed that those with a cyclohexyl substituent exhibited superior activity against MCF-7 and HepG2 cell lines compared to their counterparts lacking this modification .

- Another investigation highlighted the potential for these compounds to serve as lead candidates for drug development due to their favorable pharmacokinetic profiles and low toxicity in preliminary tests .

Scientific Research Applications

Thiadiazole derivatives have been extensively studied for their biological activities, including:

- Antimicrobial Activity : Compounds like this one have shown promising results against various bacterial strains.

- Anti-inflammatory Properties : The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases.

- Anticancer Potential : Studies indicate that thiadiazoles can inhibit enzymes related to cancer proliferation and may interact with specific receptors involved in tumor growth.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antimicrobial Studies : Research published in medicinal chemistry journals has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria.

- Anticancer Research : A study evaluating the anticancer properties of thiadiazole derivatives found that they effectively inhibited cell growth in various cancer cell lines, suggesting their potential as therapeutic agents in oncology.

- Inflammation Models : In vivo studies have shown that compounds similar to 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide can reduce markers of inflammation in animal models, indicating their utility in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs from the evidence share the 1,3,4-thiadiazole-thioacetamide backbone but differ in substituents on the ureido group and the aromatic acetamide side chain.

Table 1: Structural and Physicochemical Comparison

*Calculated using molecular formula.

Key Observations :

- The target compound’s cyclohexyl group introduces steric bulk and hydrophobicity compared to aromatic substituents (e.g., phenyl, p-tolyl). This may alter solubility and membrane permeability.

- Melting points of analogs range from 261–267°C, suggesting the target compound likely falls within this range .

- Molecular weights vary based on substituents, with halogenated groups (e.g., 4j) increasing molecular weight minimally compared to methoxy or cyclohexyl groups.

Anticancer Activity :

- Compound 4y () showed potent cytotoxicity against MCF-7 (IC50 = 0.084 ± 0.020 mmol/L) and A549 (IC50 = 0.034 ± 0.008 mmol/L) cells, outperforming cisplatin. Its p-tolylamino group likely enhances interactions with aromatase or DNA .

- Compounds 3 and 8 () induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively), attributed to π-π interactions and hydrogen bonding with the kinase .

Antimicrobial Activity :

- Compounds 4a–k () demonstrated moderate to strong antibacterial and antifungal activities, with imidazo-thiadiazole hybrids showing improved efficacy over simpler analogs .

Target Compound’s Inferred Activity :

While direct data are unavailable, the cyclohexyl group may improve target binding through hydrophobic interactions (e.g., with kinase pockets or lipid membranes). The ortho-tolyl group’s steric effects could reduce off-target interactions compared to para-substituted analogs.

Structure-Activity Relationships (SAR)

- Ureido Substituents : Aromatic groups (e.g., 4-chlorophenyl in 4j) enhance antiproliferative activity, likely via π-stacking with biomolecular targets. Cyclohexyl may balance lipophilicity and conformational flexibility.

- Acetamide Substituents : Bulky groups (e.g., benzothiazol in 4g) improve selectivity for cancer cells but may reduce solubility. The ortho-tolyl group in the target compound could optimize steric hindrance and binding pocket fit.

- Thiadiazole Core : Essential for maintaining planar geometry, facilitating interactions with enzymes like Akt or aromatase .

Q & A

Q. How can the synthesis of the 1,3,4-thiadiazole core in this compound be optimized for higher yield and purity?

The synthesis of the 1,3,4-thiadiazole moiety often involves cyclization of thiosemicarbazides or alkylation of 2-mercapto-1,3,4-thiadiazole derivatives. For example, alkylation with 2-chloroacetamide in the presence of KI as a catalyst under reflux conditions can achieve yields >80% . Optimization strategies include:

Q. What spectroscopic techniques are critical for characterizing the acetamide and thiadiazole functionalities?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~7.3 ppm for -NH2 in thiadiazole; δ ~4.8 ppm for -CH2 in acetamide) .

- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 191 [M+1] for thiadiazole-acetamide intermediates) .

- Elemental analysis : To validate C, H, N, and S content within ±0.3% of theoretical values .

Q. How can biological activity screening be designed for this compound?

Preliminary assays should focus on:

- Enzyme inhibition : Use acetylcholinesterase or kinase inhibition assays with positive controls (e.g., donepezil for AChE) .

- Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative bacterial strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexylureido vs. aryl substituents) impact pharmacological activity?

Structure-activity relationship (SAR) studies require:

Q. What crystallographic methods resolve contradictions in reported molecular geometries of thiadiazole-acetamide derivatives?

X-ray diffraction is definitive for resolving structural ambiguities. For example:

Q. How can conflicting data on metabolic stability in vitro be addressed?

Methodological approaches include:

Q. What strategies mitigate poor solubility during formulation studies?

Advanced approaches involve:

- Co-crystallization : With co-formers like succinic acid to enhance aqueous solubility .

- Nanoemulsions : Using Tween-80 or PEG-400 as surfactants for in vivo delivery .

- Prodrug design : Introducing phosphate or glycoside groups for hydrolytic activation .

Data Contradiction Analysis

Q. How should discrepancies in reported IC50 values for analogous compounds be reconciled?

Factors to investigate:

Q. Why do some synthetic routes yield regioisomers, and how can this be controlled?

Regioisomerism often arises from competing alkylation sites on the thiadiazole ring. Solutions include:

- Directed ortho-metalation : Using LDA or Grignard reagents to favor specific substitution .

- Protecting groups : Temporarily blocking reactive sites (e.g., Boc for amines) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.